molecular formula C14H11NO2 B6375701 2-Cyano-4-(3-methoxyphenyl)phenol CAS No. 1261949-34-1

2-Cyano-4-(3-methoxyphenyl)phenol

Cat. No.: B6375701
CAS No.: 1261949-34-1
M. Wt: 225.24 g/mol
InChI Key: KAMDYBFXJARQST-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-methoxyphenyl)phenol is a substituted phenolic compound featuring a cyano group (-CN) at the 2-position and a 3-methoxyphenyl group at the 4-position of the benzene ring.

Properties

IUPAC Name

2-hydroxy-5-(3-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDYBFXJARQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684675
Record name 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-34-1
Record name 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-methoxyphenyl)phenol typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-4-(3-methoxyphenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-methoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and applications of 2-Cyano-4-(3-methoxyphenyl)phenol with related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₄H₁₁NO₂ -CN (2-position), 3-OCH₃ (4-position) Expected high reactivity due to cyano group; potential in materials science and drug design
2-Cyano-4-(4-hydroxyphenyl)phenol C₁₃H₉NO₂ -CN (2-position), -OH (4-position) Exhibits antioxidant activity; used in polymer chemistry and organic synthesis
2-Cyano-4-(4-ethylthiophenyl)phenol C₁₅H₁₃NOS -CN (2-position), -SC₂H₅ (4-position) Soluble in polar solvents; applications in antimicrobial agents and specialty chemicals
2-Cyano-5-(2,4-difluorophenyl)phenol C₁₃H₇F₂NO -CN (2-position), 2,4-F₂ (5-position) Potent JAK inhibitor; studied for anti-inflammatory and anticancer properties
4-(3-Cyano-2-fluorophenyl)-2-methylphenol C₁₄H₁₀FNO -CN (3-position), -F (2-position), -CH₃ (4-position) Enhanced bioactivity due to fluorine; used in medicinal chemistry

Analytical Techniques

  • Spectroscopy : FT-IR and NMR confirm functional groups (e.g., -CN at ~2200 cm⁻¹ in IR; aromatic protons in NMR) .
  • Chromatography : HPLC and GC-MS assess purity and quantify metabolites in biological studies .

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